molecular formula C20H17BrN2O3S B11677932 N-(3-bromo-4-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

N-(3-bromo-4-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide

Cat. No.: B11677932
M. Wt: 445.3 g/mol
InChI Key: VQMQSNNQCSTJFK-UHFFFAOYSA-N
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Description

N-(3-bromo-4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]benzenecarboximidamide: is a complex organic compound characterized by the presence of bromine, hydroxyl, sulfonyl, and carboximidamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]benzenecarboximidamide typically involves multi-step organic reactions. One common synthetic route includes:

    Hydroxylation: The addition of a hydroxyl group to the brominated phenyl ring, often achieved through electrophilic aromatic substitution.

    Carboximidamide Formation: The final step involves the formation of the carboximidamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated phenyl derivatives.

    Substitution: Formation of phenyl derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: Incorporated into polymers to modify their physical and chemical properties.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

Medicine

    Anticancer Activity: Studied for its potential to inhibit cancer cell growth through various mechanisms.

    Anti-inflammatory Properties: Evaluated for its ability to reduce inflammation in biological systems.

Industry

    Dye Synthesis: Used in the synthesis of dyes and pigments for various applications.

    Chemical Sensors: Incorporated into sensors for the detection of specific analytes.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]benzenecarboximidamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzyme active sites, inhibiting their activity and thereby exerting therapeutic effects. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]benzamide
  • N-(3-bromo-4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]benzenesulfonamide
  • N-(3-bromo-4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]benzenecarboxamide

Uniqueness

N-(3-bromo-4-hydroxyphenyl)-N’-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C20H17BrN2O3S

Molecular Weight

445.3 g/mol

IUPAC Name

N-(3-bromo-4-hydroxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide

InChI

InChI=1S/C20H17BrN2O3S/c1-14-7-10-17(11-8-14)27(25,26)23-20(15-5-3-2-4-6-15)22-16-9-12-19(24)18(21)13-16/h2-13,24H,1H3,(H,22,23)

InChI Key

VQMQSNNQCSTJFK-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC3=CC(=C(C=C3)O)Br

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC(=C(C=C3)O)Br

Origin of Product

United States

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